molecular formula C19H18F3N3O3 B2497286 1-cyclopropyl-6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034312-64-4

1-cyclopropyl-6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2497286
CAS RN: 2034312-64-4
M. Wt: 393.366
InChI Key: CXQMDUSGIVDBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules involving cyclopropyl, azetidine, and pyridone frameworks often requires meticulous planning and execution. While specific details on the synthesis of this exact molecule are scarce, insights can be drawn from related compounds. For instance, Doll et al. (1999) describe the synthesis of a potent ligand for nicotinic acetylcholine receptors, emphasizing the role of azetidine and pyridine components in biological activity (Doll et al., 1999). Such synthetic routes typically involve multiple steps, including the construction of the azetidine ring, introduction of the cyclopropyl group, and final assembly with the pyridinone moiety, showcasing the complexity of synthesizing such molecules.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis involves complex chemical reactions highlighting its potential for modification and application in various fields. For instance, studies on the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showcase the antidepressant and nootropic agents' potential, indicating the broader applicability of similar compounds in central nervous system (CNS) therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016). Another research on the synthesis of Acyclovir and HBG Analogues introduces methods for creating nicotinonitrile O-acyclonucleosides, underscoring the compound's flexibility for developing new therapeutic agents (Moustafa, El‐Sayed, Haikal, & El Ashry, 2011).

Biological Evaluation and Therapeutic Potential

Research on nicotinic acetylcholine receptor binding properties of azetidine derivatives, such as the study on 2-fluoro-3-[(2(S)-2-azetidinylmethoxy]pyridine, reveals its suitability for positron emission tomography (PET) imaging of nicotinic receptors, highlighting the compound's potential in diagnostic applications and CNS disorder treatments (Doll et al., 1999). Furthermore, studies on azabicyclic amino acids through stereoselective dearomatizing cyclization of N-nicotinoyl glycine derivatives contribute to the development of novel azabicyclic and azaspirocyclic lactams, which could have implications in designing new drugs with CNS activity (Arnott, Clayden, & Hamilton, 2006).

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-11-6-14(7-17(26)25(11)13-3-4-13)28-15-9-24(10-15)18(27)12-2-5-16(23-8-12)19(20,21)22/h2,5-8,13,15H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQMDUSGIVDBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

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